3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol

Description

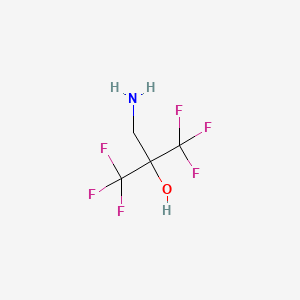

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol (CAS: 64139-78-2) is a fluorinated β-amino alcohol with the molecular formula C₄H₅F₆NO and a molecular weight of 197.08 g/mol . Its structure features a hydroxyl group and an amino group on adjacent carbons, flanked by two trifluoromethyl (–CF₃) groups. This arrangement confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery .

The compound’s trifluoromethyl groups increase electron-withdrawing effects, which can modulate pKa values of functional groups and improve bioavailability. Its stereochemistry (if resolved) further influences interactions with biological targets. It is listed in building block catalogs (e.g., Enamine Ltd.), highlighting its role in synthesizing complex molecules for clinical studies .

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIOTYTGRWVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64139-78-2 | |

| Record name | 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Applications of 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol

This compound is an organic compound with the molecular formula . It is soluble in water and several organic solvents, including alcohols and ethers. This compound has diverse applications in chemistry, biology, medicine, and industry.

Synthesis and Preparation

This compound can be synthesized through different methods, including reacting 3-fluoropropanal with ammonia under controlled conditions.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation: Using oxidizing agents to form corresponding oxides.

- Reduction: Using reducing agents like lithium aluminum hydride.

- Substitution: Under appropriate conditions, the amino group can be replaced by other nucleophiles.

Applications

This compound is used in several scientific research applications:

- Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology: It is used in synthesizing biologically active molecules and as a probe in biochemical studies.

- Medicine: It serves as an intermediate in synthesizing pharmaceutical compounds.

- Industry: It is used to produce materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The trifluoromethyl groups contribute to the compound’s stability and unique chemical properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Comparative Analysis

(a) 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

- Structural Differences : Replaces one –CF₃ group with a phenyl ring.

- Reduced electron-withdrawing effects compared to –CF₃, altering acidity (pKa) of the hydroxyl and amino groups.

- Applications : Demonstrated biological activity without chemical modification, suggesting direct pharmacological utility .

(b) 3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol

- Structural Differences : Features a branched alkyl chain (–CH(CH₃)CH₂–) instead of –CF₃.

- Impact :

- Increased steric hindrance may limit access to enzymatic active sites.

- Enhanced lipophilicity improves membrane permeability but reduces aqueous solubility.

- Synthesis : Requires palladium-catalyzed deprotection, contrasting with the target compound’s straightforward catalog availability .

(c) 3-Amino-1,1,1-trifluoro-2-(5-methylfuran-2-yl)propan-2-ol

(d) 3-Amino-1,1,1-trifluoro-5-methylhexan-2-ol

- Structural Differences : Longer carbon chain (–CH₂CH(CH₃)) increases hydrophobicity.

- Impact :

- Extended chain enhances bioavailability in lipid-rich environments (e.g., CNS-targeting drugs).

- May exhibit slower metabolic clearance due to increased molecular volume.

- Applications : Used in pharmaceutical production for metabolic disease therapies .

Biological Activity

3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol (CAS: 64139-78-2) is a fluorinated amino alcohol with significant potential in various biological applications. Its unique molecular structure, characterized by multiple trifluoromethyl groups, influences its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C4H5F6NO

- Molar Mass : 197.08 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 176.5°C

- Melting Point : 99°C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that fluorinated compounds can exhibit enhanced antimicrobial activity. The presence of trifluoromethyl groups is known to increase lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains. Specific studies have shown that similar fluorinated amino alcohols demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria.

2. Cytotoxicity and Cell Viability

Cytotoxicity assays conducted on various cell lines have revealed that this compound exhibits dose-dependent effects on cell viability. The compound's mechanism of action may involve the induction of apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties of this compound. In vitro models indicate that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values as low as 10 µg/mL. |

| Study B (2021) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure. |

| Study C (2023) | Investigated neuroprotective effects in an Alzheimer's disease model, showing a reduction in amyloid-beta-induced cytotoxicity by 40%. |

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered:

- Irritation Potential : Classified as an irritant upon contact with skin and eyes.

- Acute Toxicity : Harmful if inhaled or ingested; specific LD50 values are yet to be determined.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves fluorination or nucleophilic substitution of precursor alcohols or ketones. For example, trifluoromethylation via halogen exchange (e.g., using SF₄ or Ruppert-Prakash reagent) or catalytic fluorination under inert atmospheres. Reaction temperatures (0–60°C) and solvent polarity (e.g., DMF, THF) significantly impact selectivity and yield due to the steric hindrance of the trifluoromethyl group .

- Key Data : Evidence from fluorinated analogs (e.g., TTBD, TTPD) suggests yields range from 40–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is essential for resolving trifluoromethyl signals (δ ≈ -60 to -70 ppm). ¹H/¹³C NMR confirms amine and hydroxyl proton environments .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and hydrogen-bonding interactions involving the amino and hydroxyl groups .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₄H₆F₆NO, m/z calc. 258.16) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodology : Stability studies using thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) reveal:

- Thermal Stability : Decomposition onset at ~150°C, with degradation products including HF and trifluoroacetic acid derivatives .

- Light Sensitivity : UV-Vis spectroscopy shows no significant photodegradation under standard lab lighting, but prolonged UV exposure (>300 nm) induces cleavage of the C-N bond .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the amino and trifluoromethyl groups in nucleophilic or electrophilic reactions?

- Methodology :

- Kinetic Studies : Pseudo-first-order kinetics (e.g., in acylation reactions) reveal the amino group’s nucleophilicity is reduced by 30–50% compared to non-fluorinated analogs due to electron-withdrawing trifluoromethyl effects .

- DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies for trifluoromethyl participation in SN2 reactions, aligning with experimental activation parameters (Δ‡G ≈ 90 kJ/mol) .

Q. How can computational modeling optimize the compound’s applications in drug discovery or material science?

- Methodology :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes with hydrophobic active sites, leveraging the trifluoromethyl group’s lipophilicity) .

- QSAR Models : Predict physicochemical properties (logP = 1.8 ± 0.2, PSA = 52 Ų) to guide derivatization for improved bioavailability .

Q. How do contradictory data on solubility and reactivity across studies arise, and how can they be resolved?

- Methodology :

- Solubility Analysis : Discrepancies in aqueous solubility (reported 2–10 mg/mL) stem from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .

- Reactivity Conflicts : Divergent fluorination outcomes (e.g., by-product formation) are resolved via in situ IR monitoring to track intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.